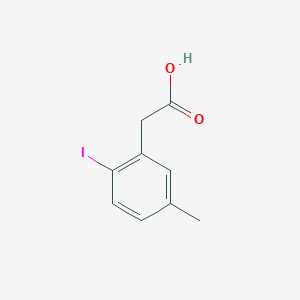
1-(2-(4-(Chloromethyl)phenoxy)ethyl)piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(2-(4-(Chloromethyl)phenoxy)ethyl)piperidine hydrochloride is a chemical compound that features a piperidine ring, an ethoxy group, and a benzyl chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)piperidine hydrochloride typically involves the reaction of 4-hydroxybenzyl chloride with 2-(piperidin-1-yl)ethanol under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.
化学反応の分析
Types of Reactions
1-(2-(4-(Chloromethyl)phenoxy)ethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The benzyl chloride moiety can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidones or reduction to form piperidines.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of piperidones.
Reduction: Formation of piperidines.
Hydrolysis: Formation of the corresponding alcohol.
科学的研究の応用
1-(2-(4-(Chloromethyl)phenoxy)ethyl)piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is utilized in the production of specialty chemicals and advanced materials
作用機序
The mechanism of action of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzyl chloride moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways .
類似化合物との比較
Similar Compounds
- 4-(2-Piperidinylethoxy)benzylamine
- 4-(2-Piperidinylethoxy)benzyl alcohol
- 4-(2-Piperidinylethoxy)benzyl acetate
Uniqueness
1-(2-(4-(Chloromethyl)phenoxy)ethyl)piperidine hydrochloride is unique due to the presence of the benzyl chloride moiety, which allows for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of various derivatives with potential biological activity.
特性
分子式 |
C14H21Cl2NO |
|---|---|
分子量 |
290.2 g/mol |
IUPAC名 |
1-[2-[4-(chloromethyl)phenoxy]ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H20ClNO.ClH/c15-12-13-4-6-14(7-5-13)17-11-10-16-8-2-1-3-9-16;/h4-7H,1-3,8-12H2;1H |
InChIキー |
JGLGVYACPZLMND-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)CCl.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[2-(4-bromophenyl)-3-thienyl]carbamic acid 1,1-dimethylethyl ester](/img/structure/B8468776.png)

![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[[(tetrahydro-2h-pyran-4-yl)oxy]methyl]-](/img/structure/B8468791.png)
